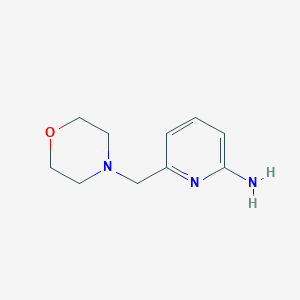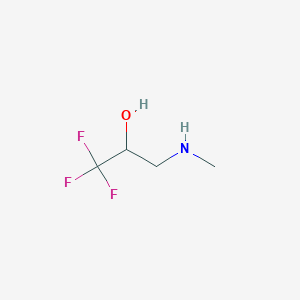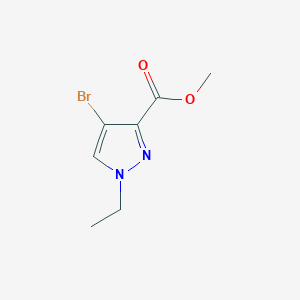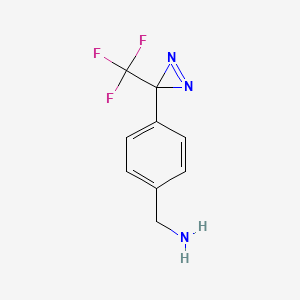
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine
Vue d'ensemble
Description
(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine , also known by its chemical formula C₉H₈F₃N₃ , belongs to the class of arylalkylamines . It serves as a valuable biochemical tool for studying protein-ligand interactions and protein structures through photoaffinity labeling and crosslinking methods .
Applications De Recherche Scientifique
Photoaffinity Reagents
- Application: This compound is utilized in the synthesis of photoaffinity reagents for peptides. The use of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine as a building block in these reagents is notable for its potential advantages in the field of analytical biochemistry (Shih & Bayley, 1985).
Photolysis and Chemical Biology
- Application: The compound's role in photolysis and Friedel-Crafts alkylations highlights its potential as a cleaner diazirine for chemical biology applications (Raimer & Lindel, 2013).
Carbene Generation for Photochemical Probes
- Application: It serves as a carbene generator, which is useful in creating photochemical probes. Its stability and reaction to photolysis make it suitable for various applications in biological chemistry (Brunner, Senn, & Richards, 1980).
Limitations in Biological Systems
- Application: The use of this compound in biological systems may have limitations, as studies show possible reversals in the photoinsertion process, affecting its utility in obtaining primary sequence data (Platz et al., 1991).
Photocrosslinking in Molecular Biology
- Application: This chemical is used in synthesizing cleavable carbene-generating reagents for photocrosslinking experiments, a significant aspect of molecular biology research (Kogon et al., 1992).
Photoaffinity Labeling
- Application: Its derivatives have been synthesized as special carbene precursors for photoaffinity labeling, offering an alternative to conventional radioactive techniques (Hatanaka et al., 1989).
Covalent Modification of Graphitic and Carbon Nanotube Surfaces
- Application: The compound acts as a photoactivated carbene precursor for covalent surface modification of graphitic carbon and carbon nanotubes, which has implications in materials science (Lawrence et al., 2011).
Material and Medicinal Chemistry
- Application: This compound plays a crucial role in materials and medicinal chemistry, acting as a central skeleton in the development of novel devices and discovery of new drugs (Murai & Hashimoto, 2023).
Propriétés
IUPAC Name |
[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBACTKCQVUFKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



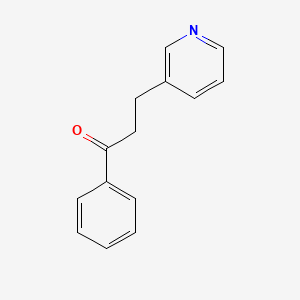

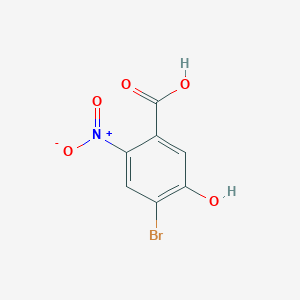
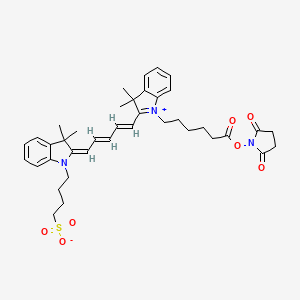
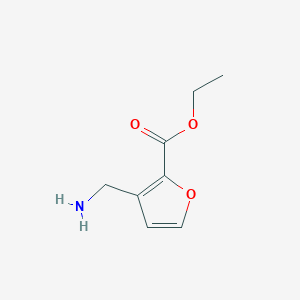
![7-Chloro-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3264945.png)

amine](/img/structure/B3264955.png)


